molecular formula C23H19N3O B4702527 2-(2,5-DIMETHYLPHENYL)-N-(3-PYRIDINYL)-4-QUINOLINECARBOXAMIDE

2-(2,5-DIMETHYLPHENYL)-N-(3-PYRIDINYL)-4-QUINOLINECARBOXAMIDE

Cat. No.: B4702527
M. Wt: 353.4 g/mol
InChI Key: CFZVWVAFEGLKOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-DIMETHYLPHENYL)-N-(3-PYRIDINYL)-4-QUINOLINECARBOXAMIDE is a complex organic compound with a unique structure that combines a quinoline core with a pyridine and dimethylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-DIMETHYLPHENYL)-N-(3-PYRIDINYL)-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 2,5-dimethylphenylamine with 3-pyridinecarboxylic acid, followed by cyclization to form the quinoline ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and prolonged reaction times to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography and recrystallization, are also common to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-DIMETHYLPHENYL)-N-(3-PYRIDINYL)-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nitrating agents are commonly employed.

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline and pyridine derivatives.

Scientific Research Applications

2-(2,5-DIMETHYLPHENYL)-N-(3-PYRIDINYL)-4-QUINOLINECARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-(2,5-DIMETHYLPHENYL)-N-(3-PYRIDINYL)-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    2-(2,5-DIMETHYLPHENYL)-4-QUINOLINECARBOXAMIDE: Lacks the pyridine substituent, which may affect its biological activity.

    N-(3-PYRIDINYL)-4-QUINOLINECARBOXAMIDE: Lacks the dimethylphenyl substituent, which may influence its chemical reactivity and stability.

    2-(2,5-DIMETHYLPHENYL)-N-(2-PYRIDINYL)-4-QUINOLINECARBOXAMIDE: Similar structure but with a different position of the pyridine ring, potentially altering its properties.

Uniqueness

The unique combination of the dimethylphenyl, pyridine, and quinoline moieties in 2-(2,5-DIMETHYLPHENYL)-N-(3-PYRIDINYL)-4-QUINOLINECARBOXAMIDE contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(2,5-dimethylphenyl)-N-pyridin-3-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O/c1-15-9-10-16(2)19(12-15)22-13-20(18-7-3-4-8-21(18)26-22)23(27)25-17-6-5-11-24-14-17/h3-14H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFZVWVAFEGLKOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,5-DIMETHYLPHENYL)-N-(3-PYRIDINYL)-4-QUINOLINECARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
2-(2,5-DIMETHYLPHENYL)-N-(3-PYRIDINYL)-4-QUINOLINECARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
2-(2,5-DIMETHYLPHENYL)-N-(3-PYRIDINYL)-4-QUINOLINECARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
2-(2,5-DIMETHYLPHENYL)-N-(3-PYRIDINYL)-4-QUINOLINECARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-(2,5-DIMETHYLPHENYL)-N-(3-PYRIDINYL)-4-QUINOLINECARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-(2,5-DIMETHYLPHENYL)-N-(3-PYRIDINYL)-4-QUINOLINECARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.